molecular formula C23H33ClN2O7S3 B15182936 Piperazine, 1-(2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)-4-methyl-, dimethanesulfonate CAS No. 93665-55-5

Piperazine, 1-(2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)-4-methyl-, dimethanesulfonate

Cat. No.: B15182936
CAS No.: 93665-55-5
M. Wt: 581.2 g/mol
InChI Key: HPASRLZOIPVCSO-UHFFFAOYSA-N
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Description

Piperazine, 1-(2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)-4-methyl-, dimethanesulfonate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a piperazine ring, a dibenzo thiepin moiety, and a dimethanesulfonate group. Its chemical properties make it a valuable subject of study for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)-4-methyl-, dimethanesulfonate involves multiple steps. The initial step typically includes the formation of the dibenzo thiepin moiety, followed by the introduction of the piperazine ring. The final step involves the addition of the dimethanesulfonate group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)-4-methyl-, dimethanesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Piperazine, 1-(2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)-4-methyl-, dimethanesulfonate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antipsychotic agent.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Piperazine, 1-(2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)-4-methyl-, dimethanesulfonate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter activity, and altering signal transduction pathways. This interaction can lead to changes in cellular function and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: These compounds share the piperazine ring structure but differ in their substituents and overall chemical properties.

    Dibenzo thiepin derivatives: These compounds contain the dibenzo thiepin moiety but may have different functional groups attached.

Uniqueness

Piperazine, 1-(2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)-4-methyl-, dimethanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use.

Properties

CAS No.

93665-55-5

Molecular Formula

C23H33ClN2O7S3

Molecular Weight

581.2 g/mol

IUPAC Name

1-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]-4-methylpiperazine;methanesulfonic acid

InChI

InChI=1S/C21H25ClN2OS.2CH4O3S/c1-23-8-10-24(11-9-23)12-13-25-19-14-16-4-2-3-5-20(16)26-21-7-6-17(22)15-18(19)21;2*1-5(2,3)4/h2-7,15,19H,8-14H2,1H3;2*1H3,(H,2,3,4)

InChI Key

HPASRLZOIPVCSO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCOC2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl.CS(=O)(=O)O.CS(=O)(=O)O

Origin of Product

United States

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